



An In-Depth Technical Guide to 5-Bromo-2methoxy-4-methylpyridine

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Compound of Interest		
Compound Name:	5-Bromo-2-methoxy-4-	
	methylpyridine	
Cat. No.:	B021950	Get Quote

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic applications, and potential biological relevance of 5-Bromo-2-methoxy-4methylpyridine. The information is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.

Core Compound Properties

5-Bromo-2-methoxy-4-methylpyridine is a halogenated pyridine derivative recognized for its utility as a versatile building block in the synthesis of more complex molecules. Its chemical structure incorporates a pyridine ring, a bromine atom, a methoxy group, and a methyl group, which together confer its characteristic reactivity and physical properties.

Property	Value
Molecular Weight	202.05 g/mol
Molecular Formula	C7H8BrNO
Physical State	Solid
Melting Point	36.0 to 40.0 °C
CAS Number	164513-39-7



Synthetic Utility and Experimental Protocols

The primary utility of **5-Bromo-2-methoxy-4-methylpyridine** in organic synthesis lies in its capacity to participate in cross-coupling reactions, largely owing to the presence of the bromine substituent. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for forming carbon-carbon bonds, and this compound is an excellent substrate for such transformations. This enables the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyridine ring, paving the way for the synthesis of diverse molecular scaffolds.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-pyridine derivative with an arylboronic acid. This method is analogous to the reactions in which **5-Bromo-2-methoxy-4-methylpyridine** would be utilized.

Materials:

- **5-Bromo-2-methoxy-4-methylpyridine** (or analogous bromo-pyridine)
- Arylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])
- Solvent (e.g., 1,4-dioxane and water mixture)

Procedure:

- Reaction Setup: In a Schlenk flask, combine **5-Bromo-2-methoxy-4-methylpyridine** (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
- Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas, such as argon or nitrogen.



- Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%). Then, add the degassed solvent mixture (e.g., a 4:1 to 10:1 ratio of 1,4-dioxane to water).
- Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The
 progress of the reaction should be monitored by a suitable analytical technique, such as thinlayer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction
 times can vary from a few hours to overnight.
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
 Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Biological Significance and Applications

While specific biological activities for **5-Bromo-2-methoxy-4-methylpyridine** are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of biologically active molecules is well-established.[1] Derivatives of similar brominated pyridines are explored for various therapeutic applications.

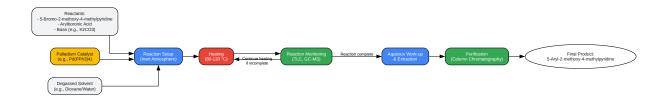
The pyridine scaffold is a privileged structure in medicinal chemistry, and compounds derived from **5-Bromo-2-methoxy-4-methylpyridine** are investigated for their potential as:

- Anticancer Agents: The ability to generate diverse libraries of substituted pyridines through cross-coupling reactions makes this compound a valuable starting material for the discovery of novel kinase inhibitors and other anticancer therapeutics.
- Antimicrobial Agents: Pyridine derivatives have a long history in the development of antibacterial and antifungal drugs.
- Agrochemicals: This compound also serves as a building block for the synthesis of new pesticides and herbicides.[1]



Visualizing Synthetic Utility: The Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction, a key application of **5-Bromo-2-methoxy-4-methylpyridine** in synthetic chemistry.



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References

- 1. chemimpex.com [chemimpex.com]
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